molecular formula C18H19NOS B5117458 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B5117458
M. Wt: 297.4 g/mol
InChI Key: VXFVHPAYEFZLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as NATD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It has a unique chemical structure that makes it a promising candidate for drug development, as well as for other scientific research purposes.

Mechanism of Action

The mechanism of action of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in inflammation and disease. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its synthesis method is relatively straightforward, and it has been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, including:
1. Further studies on its mechanism of action, which could help to identify new targets for drug development.
2. Studies on its pharmacokinetics and pharmacodynamics, which could help to optimize its dosing and efficacy.
3. Studies on its potential applications in different disease models, such as cancer, neurodegenerative diseases, and autoimmune diseases.
4. Studies on its interactions with other drugs and compounds, which could help to identify potential drug-drug interactions and improve its safety profile.
5. Development of new synthetic methods for 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, which could help to improve its yield and purity.
In conclusion, 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is a novel spirocyclic compound that has shown promise in various scientific research applications. Its unique chemical structure and potential applications in drug development, biochemistry, and pharmacology make it an interesting topic for further research.

Synthesis Methods

The synthesis of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one involves a multi-step process that starts with the reaction of 2-naphthol with 1,2-epoxyoctane to form a naphthalene derivative. This is followed by the reaction of the naphthalene derivative with thioacetic acid to form the thioester intermediate. Finally, the thioester intermediate is reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one.

Scientific Research Applications

4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in various scientific research applications, including drug development, biochemistry, and pharmacology. It has been found to have potential as an anti-inflammatory agent, as well as an inhibitor of certain enzymes that are implicated in various diseases.

properties

IUPAC Name

4-naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-17-13-21-18(10-4-1-5-11-18)19(17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFVHPAYEFZLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(=O)CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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